![molecular formula C14H23NO4 B2516187 O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 2231673-34-8](/img/structure/B2516187.png)

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

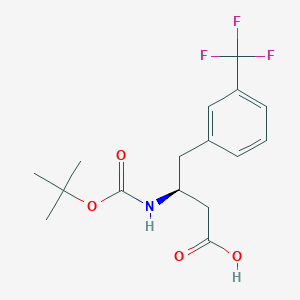

The compound O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is a structurally complex molecule that is part of a broader class of compounds known as azabicycloalkane amino acids. These compounds are recognized for their utility as rigid dipeptide mimetics, which are valuable in the field of peptide-based drug discovery due to their constrained conformation that can influence biological activity .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported with efficient methods. For instance, the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane diastereomers was achieved starting from methyl N-Boc-pyroglutamate. This process involved cleavage with vinylmagnesium bromide, Michael addition, and hydrogenolysis to yield the fused ring system. Subsequent deprotection and Fmoc-protection steps provided building blocks suitable for solid-phase synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and found to have a monoclinic space group with specific lattice parameters, indicating a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring . Another related chiral compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized and determined to have an orthorhombic space group, with a noncentrosymmetric, chiral crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include intramolecular lactonization reactions, which are crucial for forming the cyclic structure of the azabicycloalkane amino acids. These reactions are often carried out without the need for chiral catalysts or enzymes and can proceed without separation by chiral column chromatography, which simplifies the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of lactone and piperidine groups within the bicyclo[2.2.2]octane framework affects properties such as solubility, density, and reactivity. The crystalline form of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties, including lattice parameters and space group, which are essential for understanding their behavior in various environments .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Analysis The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was successfully synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through an intramolecular lactonization reaction. The structural analysis was meticulously carried out using 1H NMR spectroscopy and high-resolution mass spectrometry, and the crystal structure was resolved via single crystal X-ray diffraction analysis. The compound exhibits a unique bicyclo[2.2.2]octane structure encompassing a lactone moiety and a piperidine ring. The crystal structure revealed the presence of two diastereomers of the molecules in a 1:1 ratio, highlighting the compound's intricate stereochemistry (Moriguchi et al., 2014).

Chiral Compound Synthesis A chiral variant of the compound, namely (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized as a chiral cyclic amino acid ester. This process was achieved via an intramolecular lactonization reaction from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters. This synthesis is remarkable as it was performed without using chiral catalysts or enzymes and without the need for separation by chiral column chromatography. The precise structure of this chiral compound was elucidated through single crystal X-ray diffraction analysis, revealing its orthorhombic space group and intricate bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).

Safety and Hazards

The safety information for “O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate” includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is the CCR3 receptor . The CCR3 receptor is a chemokine receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .

Mode of Action

This compound interacts with the CCR3 receptor as an antagonist . By binding to the receptor, it prevents the natural ligand from binding and activating the receptor, thereby inhibiting the chemotactic response .

Biochemical Pathways

The inhibition of the CCR3 receptor by this compound affects the chemokine signaling pathway . This pathway is responsible for the chemotaxis of eosinophils, and its inhibition can reduce the migration of these cells to sites of inflammation .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of the CCR3 receptor . This results in a reduction in eosinophil migration, which could potentially reduce inflammation and the symptoms associated with conditions where eosinophils play a role .

Propiedades

IUPAC Name |

2-O-tert-butyl 5-O-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFSVHTRCLQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)